molecular formula C19H18N2O4 B2667924 Methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate CAS No. 1207058-06-7

Methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate

Cat. No. B2667924
CAS RN: 1207058-06-7
M. Wt: 338.363
InChI Key: HBXKQJSMLVIJDZ-UHFFFAOYSA-N
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Description

“Methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate” is a quinoline derivative. Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . Quinoline displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their specific chemical structure and the biological target. Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Future Directions

The quinoline scaffold has become an important construction motif for the development of new drugs . Future research could focus on the synthesis of new quinoline derivatives and the exploration of their biological activities. The development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is also an important area of future research .

properties

IUPAC Name

methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-13-7-4-6-12(10-13)20-15-11-16(19(22)25-3)21-18-14(15)8-5-9-17(18)24-2/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKQJSMLVIJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate

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